(3-Oxopiperazin-2-yl)acetic acid: A Comprehensive Technical Guide
(3-Oxopiperazin-2-yl)acetic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic organic compound belonging to the piperazinone class. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. These structures are known to interact with various biological targets, leading to applications in areas such as neuroscience, oncology, and infectious diseases. This technical guide provides a detailed overview of the known and predicted chemical properties of (3-Oxopiperazin-2-yl)acetic acid, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of related compounds.
Chemical Properties
Experimentally determined physicochemical data for (3-Oxopiperazin-2-yl)acetic acid is limited in publicly available literature. The following tables summarize the known and predicted properties of this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₃ | Vendor Information |
| Molecular Weight | 158.16 g/mol | Vendor Information |
| CAS Number | 405214-33-7 | Vendor Information |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Based on XLogP3 |
| pKa | Not available | - |
| XLogP3 | -3.8 | PubChem (Computed)[1] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (3-Oxopiperazin-2-yl)acetic acid has been found in the searched literature. Characterization of the synthesized compound would be essential to confirm its structure.
Experimental Protocols
Proposed Synthesis of (3-Oxopiperazin-2-yl)acetic acid
A feasible approach for the synthesis of (3-Oxopiperazin-2-yl)acetic acid could involve the reaction of a suitably protected aspartic acid derivative with ethylenediamine.
Step 1: Protection of Aspartic Acid
The amino and the side-chain carboxylic acid groups of aspartic acid would need to be protected to ensure selective reaction at the alpha-carboxylic acid. A common protecting group for the amine is the Boc (tert-butyloxycarbonyl) group, and the side-chain carboxyl group can be protected as a benzyl ester.
Step 2: Activation of the Alpha-Carboxylic Acid
The unprotected alpha-carboxylic acid of the protected aspartic acid would then be activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
Step 3: Reaction with Ethylenediamine
The activated aspartic acid derivative would then be reacted with ethylenediamine. One of the amino groups of ethylenediamine will react with the activated carboxyl group to form an amide bond.
Step 4: Intramolecular Cyclization and Deprotection
The resulting intermediate would then be induced to undergo intramolecular cyclization to form the piperazinone ring. This is typically achieved by heating. Subsequent deprotection of the Boc and benzyl groups under appropriate conditions (e.g., acid treatment for Boc removal and hydrogenolysis for benzyl ester cleavage) would yield the final product, (3-Oxopiperazin-2-yl)acetic acid.
Caption: Proposed Synthetic Workflow for (3-Oxopiperazin-2-yl)acetic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological data for (3-Oxopiperazin-2-yl)acetic acid has been identified, the broader class of piperazine and piperazinone-containing molecules exhibits a wide range of pharmacological activities.
Derivatives of piperazine have been investigated as antagonists for the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. A study on a series of 2-oxopiperazinyl acetic acid derivatives showed potent inhibition of ADP-induced platelet aggregation.[2] This suggests that (3-Oxopiperazin-2-yl)acetic acid could potentially be explored for its antiplatelet activity.
Furthermore, piperazinone derivatives are known to possess a diverse range of biological activities, including anticancer and central nervous system effects. The piperazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
Given the structural features of (3-Oxopiperazin-2-yl)acetic acid, it is conceivable that it could interact with various enzymes or receptors. For instance, many small molecule inhibitors of signaling pathway components contain heterocyclic scaffolds. A hypothetical signaling pathway that could be investigated for modulation by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.
Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
(3-Oxopiperazin-2-yl)acetic acid is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its chemical and biological properties are currently scarce, its structural similarity to other biologically active piperazinone derivatives suggests that it may possess interesting pharmacological activities. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 2-[(2S)-3-oxopiperazin-2-yl]acetic acid | C6H10N2O3 | CID 1532476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
